1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene
Description
Systematic Nomenclature and Structural Identification
The IUPAC name follows hierarchical substituent prioritization:
- Parent structure : Benzene.
- Substituents :
- Chloro (-Cl) at position 1.
- Chloro(difluoro)methoxy (-OCF$$_2$$Cl) at position 2.
- Fluoro (-F) at position 3.
Numbering rationale : The chloro(difluoro)methoxy group receives priority due to its complexity, assigning position 1 to the adjacent chlorine. The final numbering minimizes locants (1,2,3 vs. 1,3,5).
Structural features :
- Molecular formula : C$$7$$H$$3$$Cl$$2$$F$$3$$O.
- Key functional groups :
- Electron-withdrawing halogen atoms (Cl, F).
- Ether linkage (-O-) with steric bulk from CF$$_2$$Cl.
| Property | Value/Description |
|---|---|
| Molecular weight | 231.00 g/mol |
| SMILES | ClC1=C(C=CC(=C1F)OC(F)(F)Cl)F |
| InChI Key | IKDFZEMOULNDHK-UHFFFAOYSA-N |
The staggered arrangement of substituents minimizes steric hindrance, favoring planar geometry.
Historical Context in Organofluorine Chemistry
The compound’s synthesis reflects key milestones in organofluorine chemistry:
- Early developments (1835–1900) :
WWII-era advancements :
Modern techniques :
This compound exemplifies the convergence of halogen exchange and electrophilic fluorination methodologies.
Positional Isomerism in Polyhalogenated Benzene Derivatives
Trisubstituted benzene derivatives exhibit isomerism dependent on substituent positions and identities. For 1-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene:
Key factors influencing isomer count :
- Substituent distinctness : Three unique groups (Cl, F, OCF$$_2$$Cl) maximize isomer diversity.
- Symmetry considerations : Asymmetric substitution prevents overlap with meta/para configurations.
Isomer enumeration :
- 1,2,3-substitution : Original structure.
- 1,2,4-substitution : Chloro at 1, OCF$$_2$$Cl at 2, F at 4.
- 1,3,4-substitution : Chloro at 1, F at 3, OCF$$_2$$Cl at 4.
- 1,2,5-substitution : Non-viable due to duplicate numbering.
| Isomer | Substituent Positions | Distinctiveness |
|---|---|---|
| 1,2,3-trisubstituted | 1-Cl, 2-OCF$$_2$$Cl, 3-F | Unique |
| 1,2,4-trisubstituted | 1-Cl, 2-OCF$$_2$$Cl, 4-F | Non-symmetric |
| 1,3,4-trisubstituted | 1-Cl, 3-F, 4-OCF$$_2$$Cl | Mirror image |
Synthetic implications :
- Isomer separation requires chromatographic techniques (HPLC, GC).
- Electronic effects vary: 1,2,3-substitution enhances electrophilic substitution at position 5.
This isomerism underscores the compound’s utility in studying steric and electronic interactions in aromatic systems.
Properties
IUPAC Name |
1-chloro-2-[chloro(difluoro)methoxy]-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-4-2-1-3-5(10)6(4)13-7(9,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPXQTUIDXPWRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC(F)(F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
The synthesis begins with a suitable benzene precursor, often a mono- or di-halogenated benzene, such as chlorobenzene or fluorobenzene derivatives, which serve as substrates for subsequent substitutions.
Fluorination Techniques
Fluorination of aromatic rings is achieved using electrophilic or nucleophilic fluorinating agents:
- Electrophilic fluorination : Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), which selectively introduce fluorine atoms onto activated aromatic rings.
- Nucleophilic fluorination : Employing potassium fluoride (KF) in polar aprotic solvents under elevated temperatures, especially for introducing difluoro groups.
Formation of the Chloro(difluoro)-Methoxy Group
This critical step involves nucleophilic substitution:
- Reagents : Chlorodifluoromethane (ClCF₂H) or chlorodifluoromethyl derivatives.
- Conditions : Base-mediated reactions using potassium carbonate (K₂CO₃) in polar solvents like acetone or acetonitrile.
- Mechanism : Nucleophilic attack on the chlorodifluoromethane, forming the chloro(difluoro)-methoxy substituent attached to the aromatic ring.
Aromatic Substitutions and Regioselectivity
- Electrophilic substitution : Nitration or fluorination at specific positions, controlled by directing effects of existing substituents.
- Chlorination : Achieved using Cl₂ or SOCl₂ under appropriate conditions to install the chloro group at the desired position.
Optimization and Industrial Scale-up
- Use of continuous flow reactors can improve reaction control, yield, and safety.
- Purification typically involves column chromatography, recrystallization, or distillation.
Data Table Summarizing Key Reagents and Conditions
Research Findings and Validation
- Reaction selectivity is influenced by existing substituents; fluorine and nitro groups activate or deactivate specific positions on the benzene ring.
- Yield optimization involves controlling temperature, reagent equivalents, and reaction time.
- Purification methods are crucial for removing by-products such as polyfluorinated impurities or over-nitrated species.
Notable Patents and Literature
- A patent (WO2024023012A1) describes a process for preparing fluorinated aromatic compounds, emphasizing nucleophilic substitution and electrophilic fluorination techniques applicable to this compound.
- Literature on aromatic fluorination and methoxy substitution provides foundational methodologies, with specific adaptations for difluoro-methoxy groups.
Chemical Reactions Analysis
1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: Fluorinated compounds are often used in drug design due to their enhanced biological activity and stability.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene involves its interaction with various molecular targets. The presence of multiple halogen atoms allows the compound to form strong interactions with biological molecules, potentially affecting their function. The exact pathways involved depend on the specific application and target molecules .
Comparison with Similar Compounds
Substituent Effects on Electron Density and Bioactivity
The electron density of the aromatic ring is a key determinant of reactivity and biological activity. highlights that electron-withdrawing groups (EWGs) like chloro enhance NO inhibition, whereas electron-donating groups (EDGs) like methoxy reduce activity . Below is a comparative analysis with structurally analogous compounds:
Key Observations :
- The 3-F substituent in the target compound enhances electron deficiency compared to the 3-CH₃ analogue, likely improving NO inhibition .
Halogenation Patterns
- Target Compound : Triply halogenated (Cl, F, Cl/F in methoxy). This dense halogenation likely improves thermal stability and resistance to metabolic degradation.
- Comparison with Perfluorinated Compounds (): While perfluorinated ethanes (e.g., [369371-42-6]) are fully fluorinated, the target compound retains aromaticity, enabling π-π stacking interactions critical in drug design .
Nitric Oxide (NO) Inhibition
- Compounds with electron-deficient aromatic rings (e.g., chloro-substituted) show enhanced NO suppression.
Antibacterial Activity
- Quinazolinones with chloro and trifluoromethyl groups exhibit antibacterial activity. The target compound’s O-CF₂Cl group may act similarly by disrupting bacterial membrane proteins .
Fungicidal Potential
- describes phenoxyalkanoic acid amides with chloro/methoxy substituents as fungicidal agents. The target compound’s halogenated methoxy group could mimic these effects .
Biological Activity
1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene, a fluorinated aromatic compound, has garnered attention in scientific research due to its potential biological activity and applications in medicinal chemistry. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The compound's chemical formula is C7H4Cl2F3O, characterized by the presence of multiple halogen atoms, which significantly influence its reactivity and biological interactions. The unique electronic properties imparted by these substituents enhance its potential as a pharmaceutical agent.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound can form both covalent and non-covalent bonds with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can lead to alterations in the structure and function of the target molecules, affecting cellular processes.
Key Mechanisms:
- Nucleophilic Aromatic Substitution : The halogen atoms in the compound facilitate nucleophilic substitution reactions, allowing for modifications that can enhance biological activity.
- Hydrophobic Interactions : The presence of fluorine atoms increases hydrophobicity, promoting interactions with lipid membranes and proteins.
- Receptor Binding : The compound may exhibit affinity for specific receptors, influencing signaling pathways relevant to various diseases.
Biological Activity
Research has indicated that this compound exhibits notable biological activities, including:
- Anticancer Activity : Studies have shown that fluorinated compounds often display enhanced cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin in certain assays .
- Antimicrobial Properties : The compound's structural features suggest potential antibacterial and antifungal activities. Research indicates that halogenated compounds frequently possess stronger antimicrobial properties compared to their non-halogenated counterparts.
Case Studies
Several studies have explored the biological implications of fluorinated aromatic compounds similar to this compound:
- Cytotoxicity Against Cancer Cell Lines :
-
Antimicrobial Activity Assessment :
- Another investigation focused on the antimicrobial efficacy of halogenated compounds against both Gram-positive and Gram-negative bacteria. Results showed that compounds with electron-withdrawing groups like chlorine and fluorine exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene, and what key reagents/conditions are involved?
- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between a substituted benzaldehyde and a cyanoacetate derivative, catalyzed by piperidine. For example, analogous chloro- and fluoro-substituted acrylates were synthesized using benzaldehydes with halogen substituents (e.g., 2-chloro-4-fluoro-benzaldehyde) and isobutyl cyanoacetate under reflux conditions . Key steps include purification via recrystallization and characterization via elemental analysis (CHN), IR (to confirm C≡N and ester groups), and NMR (to resolve substituent positions and stereochemistry).
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts. For example, the difluoromethoxy group (OCHF₂Cl) shows distinct splitting patterns due to coupling with fluorine nuclei .
- IR Spectroscopy : Identify functional groups like C-Cl (~550–850 cm⁻¹), C-F (~1,000–1,400 cm⁻¹), and ether linkages (C-O-C, ~1,100–1,300 cm⁻¹) .
- Elemental Analysis : Verify stoichiometry (e.g., C: 40.2%, H: 2.5%, Cl: 18.8%, F: 22.1%) to confirm purity .
Advanced Research Questions
Q. How do chloro and fluoro substituents influence the compound’s reactivity in copolymerization with styrene?
- Methodological Answer : The electron-withdrawing nature of Cl and F substituents reduces the electron density of the benzene ring, affecting monomer reactivity ratios. For example, in radical copolymerization with styrene, the Q-e scheme can predict reactivity: chloro substituents (e ≈ 0.3–0.5) lower the reactivity compared to methoxy groups (e ≈ -1.0). Copolymer compositions are determined via nitrogen analysis (if cyano groups are present) or ¹⁹F NMR .
Q. What mechanistic insights explain the regioselectivity of halogen migration during synthesis?
- Methodological Answer : Chlorine migrations (e.g., [1,3]-shifts) may occur via radical or carbocation intermediates , influenced by solvent polarity and substituent electronic effects. For instance, electron-deficient aromatic systems stabilize carbocation intermediates, promoting migrations to meta or para positions. Computational tools like PSEUROT can model ring puckering and substituent gauche effects to predict migration pathways .
Q. How do structural modifications (e.g., replacing methyl with fluoro) impact biological or material properties?
- Methodological Answer : Fluorine’s high electronegativity enhances metabolic stability and lipophilicity. In quinazolinone derivatives, replacing methyl with fluoro improved antibacterial activity (e.g., EC₅₀ reduced from 1,218 nM to 116 nM for fluoro vs. chloro analogs). This is attributed to stronger hydrogen bonding with target enzymes . For material science, fluoro-substituted acrylates exhibit lower surface energy, enhancing hydrophobicity in polymer coatings .
Key Considerations for Researchers
- Contradictions in Data : Some studies report reduced activity for 3,4-difluoro analogs compared to mono-fluoro derivatives , highlighting the need for substituent-position optimization.
- Analytical Challenges : Overlapping NMR signals for Cl and F substituents may require 2D NMR (COSY, HSQC) or high-field instruments for resolution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
